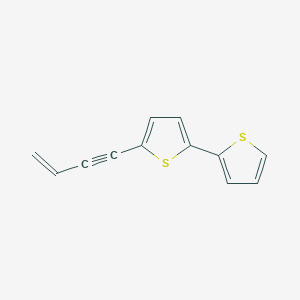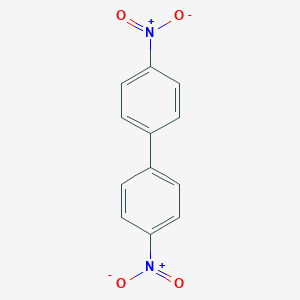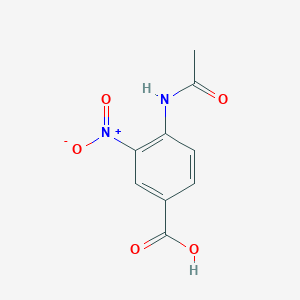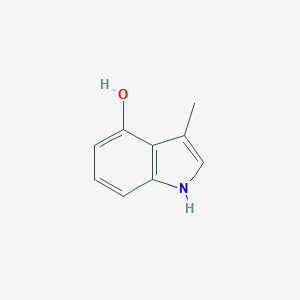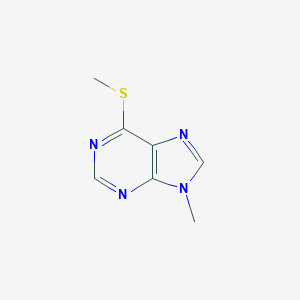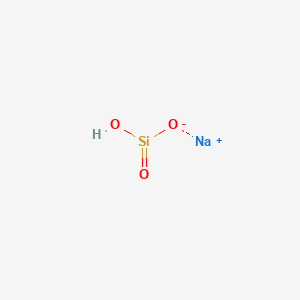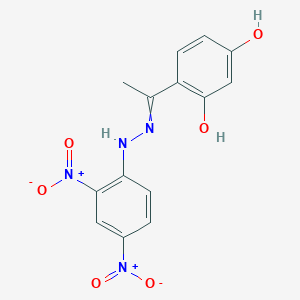![molecular formula C14H22O7 B073447 [2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate CAS No. 1230-36-0](/img/structure/B73447.png)
[2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as Ac-β-D-GlcNAc-(1->4)-β-D-GlcNAc-(1->6)-O-Ac and is commonly used in the synthesis of carbohydrates and glycoconjugates.
Mechanism Of Action
The mechanism of action of [2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate involves the formation of glycosidic bonds between carbohydrates and other molecules. This compound acts as a donor molecule in the glycosylation reaction and is involved in the formation of glycoconjugates. The glycosylation of proteins is an important post-translational modification that plays a crucial role in various biological processes.
Biochemical And Physiological Effects
The biochemical and physiological effects of [2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate have been studied extensively in scientific research. This compound has been shown to have an impact on the glycosylation of proteins and the formation of glycoconjugates. It has also been shown to have potential applications in the development of new methods for the synthesis of complex carbohydrates and glycoconjugates.
Advantages And Limitations For Lab Experiments
The advantages of [2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate for lab experiments include its potential applications in the synthesis of carbohydrates and glycoconjugates. This compound has been shown to have a high degree of selectivity and efficiency in the glycosylation reaction. However, the limitations of [2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate include its high cost and the need for specialized equipment and expertise for its synthesis and use in lab experiments.
Future Directions
The future directions for [2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate include its potential applications in the development of new methods for the synthesis of complex carbohydrates and glycoconjugates. This compound has been shown to have a high degree of selectivity and efficiency in the glycosylation reaction, and its use in the synthesis of glycoconjugates could have significant implications for the development of new drugs and therapies. Additionally, further research is needed to explore the potential applications of [2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate in other areas of scientific research, such as the study of the glycosylation of proteins and its role in various biological processes.
Synthesis Methods
The synthesis of [2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate involves the reaction between 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl bromide and 3,4,6-tri-O-acetyl-2-azido-2-deoxy-β-D-glucopyranosyl bromide. The reaction takes place in the presence of silver triflate as a catalyst and yields [2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate as the final product.
Scientific Research Applications
[2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate has been widely used in scientific research for its potential applications in the synthesis of carbohydrates and glycoconjugates. This compound has been used to study the glycosylation of proteins and its role in various biological processes. It has also been used to develop new methods for the synthesis of complex carbohydrates and glycoconjugates.
properties
CAS RN |
1230-36-0 |
|---|---|
Product Name |
[2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate |
Molecular Formula |
C14H22O7 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
[2-(3-acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate |
InChI |
InChI=1S/C14H22O7/c1-9(15)19-11-5-3-7-17-13(11)21-14-12(20-10(2)16)6-4-8-18-14/h11-14H,3-8H2,1-2H3 |
InChI Key |
CTCGYDFSKYEJIU-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1CCCOC1OC2C(CCCO2)OC(=O)C |
Canonical SMILES |
CC(=O)OC1CCCOC1OC2C(CCCO2)OC(=O)C |
Other CAS RN |
1230-36-0 |
synonyms |
[2-(3-acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



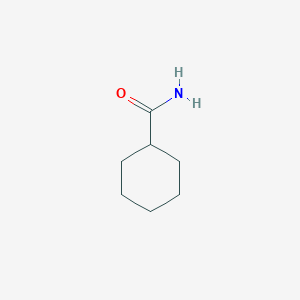
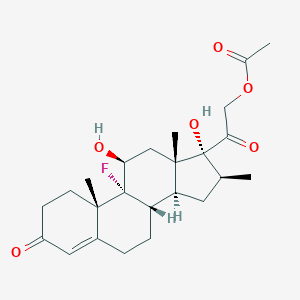
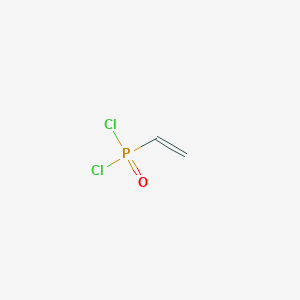
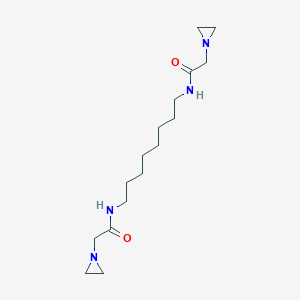
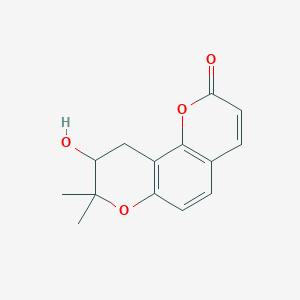
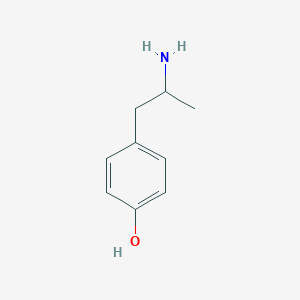
![N-[(2-methoxyphenyl)methylene]-N-methylamine](/img/structure/B73379.png)
